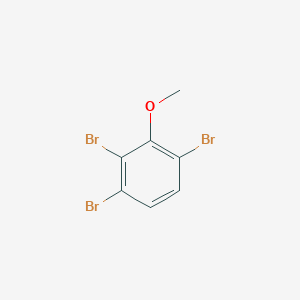
1,2,4-Tribromo-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tribromo-3-methoxybenzene is an aromatic compound characterized by the presence of three bromine atoms and one methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Tribromo-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methoxyanisole using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, with the bromine atoms selectively substituting the hydrogen atoms at the 1, 2, and 4 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Tribromo-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts.
Cross-Coupling: Palladium catalysts (Pd) with suitable ligands and bases.
Major Products:
Nitration: Formation of nitro derivatives.
Cross-Coupling: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
1,2,4-Tribromo-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the preparation of hyperbranched polymers and other advanced materials.
Biological Studies: It serves as a precursor in the synthesis of biologically active compounds, aiding in drug discovery and development.
Mechanism of Action
The mechanism of action of 1,2,4-tribromo-3-methoxybenzene in chemical reactions involves the formation of reactive intermediates, such as arenium ions, during electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, facilitating the substitution reactions .
Comparison with Similar Compounds
1,2,4-Tribromobenzene: Lacks the methoxy group, making it less reactive in electrophilic substitution reactions.
1,3,5-Tribromo-2-methoxybenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Properties
CAS No. |
95970-19-7 |
|---|---|
Molecular Formula |
C7H5Br3O |
Molecular Weight |
344.83 g/mol |
IUPAC Name |
1,2,4-tribromo-3-methoxybenzene |
InChI |
InChI=1S/C7H5Br3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
InChI Key |
XZYCSFIRWAPGJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



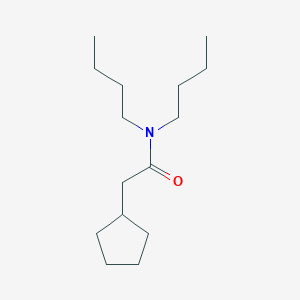
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)


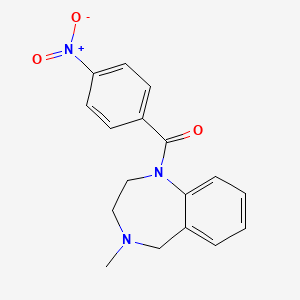
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
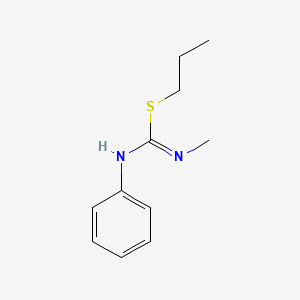
![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
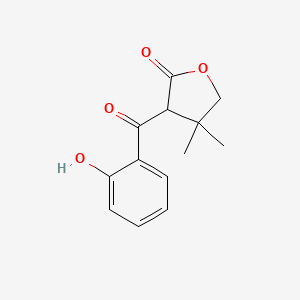
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
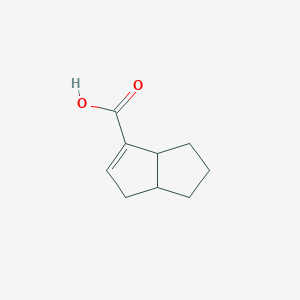

![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)
